Positional Isomerism Drives Divergent Bioactivity: 3-Phenyl vs. 4-Phenyl Linker
The target compound's 3-aminophenyl linker directs it towards CFTR inhibition, whereas its 4-aminophenyl isomer (CAS 946239-49-2) demonstrates antimicrobial activity against MRSA (MIC <10 µg/mL) . This positional isomerism results in fundamentally different biological readouts, making them non-interchangeable for CFTR-targeting programs.
| Evidence Dimension | Primary biological activity readout |
|---|---|
| Target Compound Data | CFTR inhibition (specific IC50 not publicly available for the exact compound); class potency threshold: IC50 <30 µM in T84 assay [1] |
| Comparator Or Baseline | 4-phenyl isomer: Antimicrobial activity, MIC <10 µg/mL against MRSA ; no CFTR inhibition reported |
| Quantified Difference | Qualitative: distinct therapeutic target engagement (CFTR vs. antimicrobial) |
| Conditions | T84 colonic epithelial cell assay for CFTR activity (class method); broth microdilution for antimicrobial testing |
Why This Matters
Procuring the incorrect positional isomer wastes resources on irrelevant screening campaigns; only the 3-phenyl variant aligns with CFTR-focused drug discovery.
- [1] Penrose, S. D., & Doyle, K. J. (2011). Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application Publication No. US 2011/0288093 A1, Claim 1. View Source
